

Technical Guide: BDP TR Maleimide – Photophysics & Bioconjugation Strategy

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Compound of Interest

Compound Name: *BDP TR maleimide*

Cat. No.: *B1574566*

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Executive Summary

BDP TR Maleimide is a thiol-reactive, borondipyrromethene (BODIPY) fluorophore designed as a superior alternative to Texas Red and ROX. Unlike traditional rhodamine derivatives, BDP TR offers a non-ionic core structure, resulting in exceptional photostability and high quantum yield (QY) in organic environments.

This guide provides the definitive photophysical data and a field-validated protocol for bioconjugation. It addresses the specific challenges of working with hydrophobic BODIPY cores, specifically preventing H-aggregate quenching during aqueous protein labeling.

Part 1: Photophysical Profile

The following data represents the core spectral properties of **BDP TR Maleimide**. Note that Quantum Yield (QY) is solvent-dependent; the value below reflects the dye in optimal organic solvents (e.g., Methanol/Ethanol).

Table 1: Spectral Specifications

Parameter	Value	Unit	Notes
Excitation Max ()	589	nm	Matches ROX/Texas Red channel
Emission Max ()	616	nm	Sharp emission peak
Extinction Coeff. ()	69,000		At 589 nm
Quantum Yield (QY)	0.90	-	In MeOH; lower in aqueous buffer
Correction Factor ()	0.19	-	Critical for DOL calculation
Correction Factor ()	0.15	-	Critical for DNA/RNA labeling
Molecular Weight	546.35	Da	
Solubility	DMSO, DMF, DCM	-	Hydrophobic (Requires organic co-solvent)

Comparative Analysis: BDP TR vs. Texas Red

While Texas Red is a standard red fluorophore, it suffers from susceptibility to photo-oxidation. BDP TR utilizes a rigid boron-dipyrromethene core that restricts vibrational relaxation, leading to:

- **Higher Brightness:**
product is generally higher in lipophilic environments.
- **Photostability:** Significantly more resistant to bleaching under high-intensity confocal laser lines (561 nm or 594 nm).

- **Electrical Neutrality:** The BDP core is uncharged, reducing non-specific binding to charged cell membranes compared to the zwitterionic Texas Red.

Part 2: Mechanism of Action

The maleimide moiety targets reduced sulfhydryl (-SH) groups on cysteine residues via a Michael Addition reaction.

- **Reaction pH:** The optimal range is pH 6.5 – 7.5.^[1]
 - Below pH 6.0: Reaction rate slows significantly.
 - Above pH 8.0: Maleimide undergoes hydrolysis (ring opening) or reacts non-specifically with primary amines (lysine).
- **Hydrophobicity Warning:** Because BDP TR is hydrophobic, it can promote protein precipitation if the Degree of Labeling (DOL) is too high.

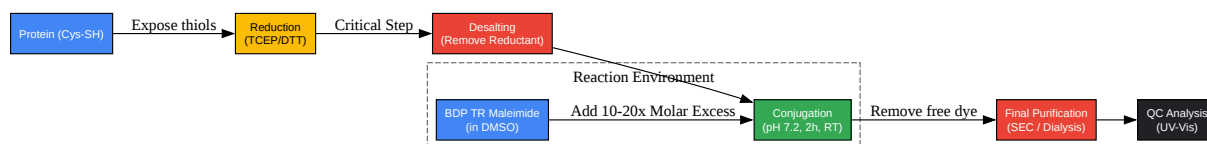
Part 3: Optimized Labeling Protocol

Prerequisites:

- **Buffer:** Phosphate Buffered Saline (PBS), pH 7.2, degassed. Avoid thiols (DTT, mercaptoethanol) in the labeling buffer.
- **Stock Solution:** Dissolve **BDP TR Maleimide** in anhydrous DMSO at 10 mM.

Workflow Visualization

The following diagram outlines the critical path for labeling, highlighting the reduction step often missed in standard protocols.



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Caption: Critical path for Thiol-Maleimide conjugation. Note the mandatory removal of reducing agents before dye addition.

Step-by-Step Procedure

- Prepare Protein:
 - If cysteines are oxidized (disulfides), treat protein with 10-fold molar excess of TCEP for 30 minutes.
 - Expert Tip: TCEP does not react with maleimides as aggressively as DTT, but removing it via a desalting column (e.g., PD-10 or Zeba spin) is best practice to preserve dye stoichiometry.
- Dye Addition:
 - Add **BDP TR Maleimide** stock (in DMSO) to the protein.
 - Target Ratio: 10:1 to 20:1 (Dye:Protein).
 - Solvent Limit: Keep final DMSO concentration <10% (v/v) to prevent protein denaturation.
- Incubation:
 - Incubate for 2 hours at room temperature or overnight at 4°C. Protect from light.
- Purification:

- Remove excess dye using Size Exclusion Chromatography (SEC) or dialysis.
- Note: BDP TR is hydrophobic; it may stick to some filtration membranes. Cellulose acetate is generally safe.

Part 4: Data Analysis & QC

To validate the conjugate, you must calculate the Degree of Labeling (DOL) using the specific extinction coefficients provided in Part 1.

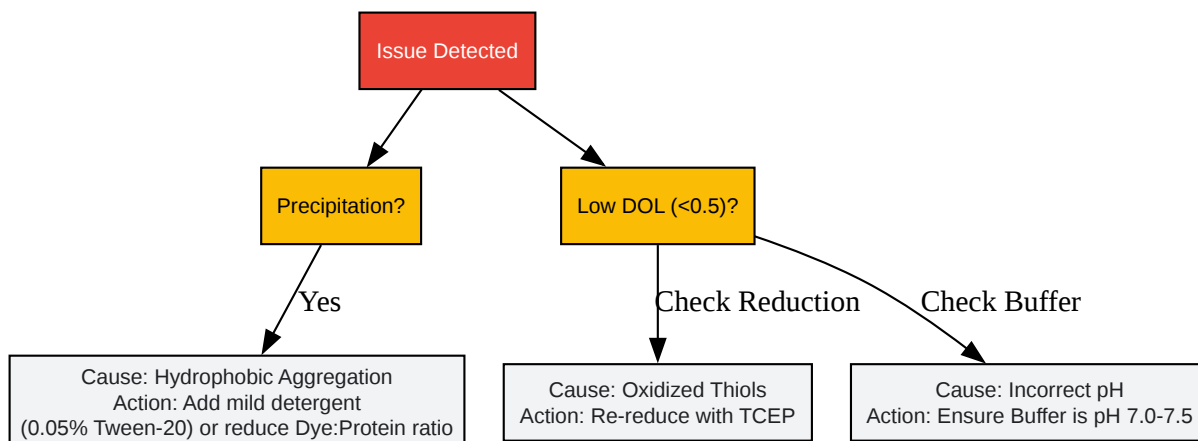
The DOL Formula

Where:

- : Absorbance measured at 589 nm.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- : Absorbance measured at 280 nm (protein peak).
- : 69,000
- [\[2\]](#)[\[1\]](#)[\[3\]](#)[\[4\]](#)
- : Extinction coefficient of your specific protein at 280 nm.
- : 0.19 (Correction factor for BDP TR absorbance at 280 nm).[\[2\]](#)[\[4\]](#)

Troubleshooting Logic

If your yield is low or the protein precipitates, follow this diagnostic tree:



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Caption: Diagnostic logic for common BDP TR conjugation failures.

References

- Karolin, J., et al. (1994). Fluorescence and absorption spectroscopic properties of dipyrrometheneboron difluoride (BODIPY) derivatives in solutions and in lipid bilayers. *Journal of the American Chemical Society*. (Contextual grounding for BODIPY photophysics in lipid environments).
- Hermanson, G. T. (2013). *Bioconjugate Techniques* (3rd Edition). Academic Press. (Authoritative source for Maleimide-Thiol chemistry mechanisms).

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Sources

- [1. BDP TR maleimide, 2183473-37-0 | BroadPharm \[broadpharm.com\]](#)
- [2. lumiprobe/BDP TR NHS ester/13420/1 mg-蚂蚁淘生物 \[ebiomall.com\]](#)
- [3. fnkprddata.blob.core.windows.net \[fnkprddata.blob.core.windows.net\]](#)
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